molecular formula C20H17N3O6S B2722708 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate CAS No. 877637-47-3

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate

Cat. No.: B2722708
CAS No.: 877637-47-3
M. Wt: 427.43
InChI Key: CYGQTUSUBUFROC-UHFFFAOYSA-N
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Description

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate is a useful research compound. Its molecular formula is C20H17N3O6S and its molecular weight is 427.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Activity

  • Researchers have explored the synthesis of compounds related to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate, particularly focusing on their potential insecticidal properties. The insecticidal activity of such compounds against Pseudococcidae insects and their antibacterial potential has been a subject of interest (Deohate & Palaspagar, 2020).

Anticancer Properties

  • Another significant area of research is the exploration of the anticancer activity of these compounds. Studies have been conducted to assess their effectiveness against various cancer cell lines, such as the MCF-7 human breast adenocarcinoma cell line, revealing promising antitumor activities (Abdellatif et al., 2014).

Antiviral Applications

  • The antiviral potential of compounds structurally similar to this compound has been investigated, particularly against viruses like Herpes Simplex Virus type-1 (HSV-1). Such research offers insights into the development of new antiviral agents (Shamroukh et al., 2007).

Supramolecular Chemistry

  • The role of similar compounds in supramolecular chemistry, particularly their dimerization properties via hydrogen bonding, has been studied. This area of research is crucial for understanding molecular interactions and designing new materials (Beijer et al., 1998).

Antimicrobial Properties

  • The antimicrobial properties of these compounds are also significant. Studies have been conducted to evaluate their efficacy against various bacteria and fungi, leading to potential applications in developing new antimicrobial agents (Reddy et al., 2010).

Analgesic and Antipyretic Activities

  • The analgesic and antipyretic activities of these compounds have been researched, providing valuable information for the development of new medications for pain and fever management (Antre et al., 2011).

Mechanism of Action

The mechanism of action of these compounds often involves interaction with various biological targets, leading to changes in cellular processes and pathways. The specific targets and mechanisms can vary widely depending on the specific structure and functional groups present in the compound .

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can greatly influence the bioavailability and efficacy of a compound. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The action of a compound can also be influenced by environmental factors. For example, factors such as pH, temperature, and the presence of other substances can affect the stability of the compound and its interaction with its targets .

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-nitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S/c1-12-7-13(2)22-20(21-12)30-11-16-9-17(24)18(10-28-16)29-19(25)8-14-3-5-15(6-4-14)23(26)27/h3-7,9-10H,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGQTUSUBUFROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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